N-[(2-aminophenyl)methyl]-N-methylacetamide
CAS No.: 1050885-65-8
Cat. No.: VC3346796
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-aminophenyl)methyl]-N-methylacetamide - 1050885-65-8](/images/structure/VC3346796.png)
Specification
CAS No. | 1050885-65-8 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-[(2-aminophenyl)methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-5-3-4-6-10(9)11/h3-6H,7,11H2,1-2H3 |
Standard InChI Key | UTPLQUMGUWFCML-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)CC1=CC=CC=C1N |
Canonical SMILES | CC(=O)N(C)CC1=CC=CC=C1N |
Introduction
Chemical Structure and Properties
N-[(2-aminophenyl)methyl]-N-methylacetamide has a well-defined chemical structure with specific physical and chemical properties that determine its behavior in various environments and applications.
Structural Information
N-[(2-aminophenyl)methyl]-N-methylacetamide consists of an aromatic ring with an amino group at the ortho position, a methylene bridge connecting to a tertiary amide group featuring a methyl substituent on the nitrogen and an acetyl group. The compound has the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1050885-65-8 |
Molecular Formula | C₁₀H₁₄N₂O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-[(2-aminophenyl)methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-5-3-4-6-10(9)11/h3-6H,7,11H2,1-2H3 |
Standard InChIKey | UTPLQUMGUWFCML-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)CC1=CC=CC=C1N |
The structure features no stereogenic centers, making stereochemical considerations unnecessary in its characterization and applications .
Physical and Chemical Properties
The physical and chemical properties of N-[(2-aminophenyl)methyl]-N-methylacetamide play a crucial role in determining its behavior in different environments and reactions. The compound exists as a stable solid under standard conditions.
The presence of the amine group (-NH₂) at the ortho position of the benzene ring makes this compound capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the amide group can serve as a hydrogen bond acceptor. These characteristics influence its solubility profile and potential for intermolecular interactions .
Computed Properties
Based on computational methods, N-[(2-aminophenyl)methyl]-N-methylacetamide possesses the following properties:
Property | Value | Method |
---|---|---|
XLogP3-AA | 0.5 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |
Exact Mass | 178.110613074 Da | Computed by PubChem 2.1 |
Topological Polar Surface Area | 46.3 Ų | Computed by Cactvs 3.4.6.11 |
Complexity | 182 | Computed by Cactvs 3.4.6.11 |
The moderate logP value (0.5) suggests a balance between hydrophilic and hydrophobic properties, indicating potential solubility in both aqueous and organic solvents. The relatively small topological polar surface area (46.3 Ų) suggests that this compound might have reasonable membrane permeability, which could be advantageous for potential biological applications .
Analytical Characterization
The analytical characterization of N-[(2-aminophenyl)methyl]-N-methylacetamide provides essential information for identification, purity assessment, and structural confirmation.
Mass Spectrometry Data
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of N-[(2-aminophenyl)methyl]-N-methylacetamide. Predicted mass-to-charge ratios (m/z) for various adducts are presented in the following table:
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 179.11789 | 139.8 |
[M+Na]⁺ | 201.09983 | 150.6 |
[M+NH₄]⁺ | 196.14443 | 148.0 |
[M+K]⁺ | 217.07377 | 145.2 |
[M-H]⁻ | 177.10333 | 142.9 |
[M+Na-2H]⁻ | 199.08528 | 146.3 |
[M]⁺ | 178.11006 | 142.0 |
[M]⁻ | 178.11116 | 142.0 |
These predicted collision cross section values provide essential information for the identification and characterization of this compound using ion mobility mass spectrometry techniques .
Synthesis and Chemical Modifications
The synthesis of N-[(2-aminophenyl)methyl]-N-methylacetamide involves specific chemical reactions targeting the formation of the amide bond while preserving the amino functionality.
Chemical Reactivity
The chemical reactivity of N-[(2-aminophenyl)methyl]-N-methylacetamide is governed by its functional groups:
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The primary amine group (-NH₂) on the benzene ring can participate in various reactions typical of aromatic amines, including:
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Nucleophilic substitution reactions
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Diazotization
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Acylation
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Formation of Schiff bases
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The amide group exhibits the characteristic stability of amides, with potential for:
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Hydrolysis under harsh conditions (strong acids or bases)
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Reduction to the corresponding amine
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Reactions with strong nucleophiles
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These reactive sites provide opportunities for further modification of the molecule to create derivatives with potentially enhanced or novel properties .
Biological Activities and Applications
The biological profile of N-[(2-aminophenyl)methyl]-N-methylacetamide and structurally similar acetamide derivatives suggests potential applications in various fields.
Hazard Category | Classification | Symbol | Signal Word |
---|---|---|---|
Acute Toxicity, Oral | Category 4 | Warning symbol | Warning |
Skin Corrosion/Irritation | Category 2 | Warning symbol | Warning |
Serious Eye Damage/Eye Irritation | Category 2A | Warning symbol | Warning |
Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | Warning symbol | Warning |
Hazard Statements
The compound is associated with the following GHS hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
Based on the hazard profile, appropriate precautionary measures should be implemented when handling N-[(2-aminophenyl)methyl]-N-methylacetamide, including:
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Use of personal protective equipment (gloves, eye protection, lab coat)
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Adequate ventilation or use of a chemical fume hood
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Avoidance of ingestion, inhalation, and skin/eye contact
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Proper storage in a cool, dry place away from incompatible materials
Current Research and Future Directions
Research on N-[(2-aminophenyl)methyl]-N-methylacetamide and related acetamide derivatives continues to evolve, with several promising directions for future investigation.
Structure-Activity Relationship Studies
One promising research direction involves systematic structure-activity relationship (SAR) studies to elucidate how structural modifications to N-[(2-aminophenyl)methyl]-N-methylacetamide might affect biological activity. Such studies could involve:
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Modification of the aromatic ring (substituents, position of the amino group)
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Variation of the methylene linker length
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Substitution on the amide nitrogen
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Alteration of the acyl group
Exploration of Novel Applications
Given the unique structural features of N-[(2-aminophenyl)methyl]-N-methylacetamide, several novel applications warrant investigation:
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Potential as a pharmacophore in drug discovery programs targeting neurological disorders
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Possible applications as a ligand in coordination chemistry
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Utility as a building block for more complex molecular architectures
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Exploration of its potential as an antimicrobial agent
Advanced Analytical Characterization
Further characterization using advanced analytical techniques could provide deeper insights into the physicochemical properties and behavior of N-[(2-aminophenyl)methyl]-N-methylacetamide, particularly:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume